2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol
CAS No.:
Cat. No.: VC20404729
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 2-(3-amino-5-methylpyridin-2-yl)oxyethanol |
| Standard InChI | InChI=1S/C8H12N2O2/c1-6-4-7(9)8(10-5-6)12-3-2-11/h4-5,11H,2-3,9H2,1H3 |
| Standard InChI Key | BQLYRNBUYZMEPO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N=C1)OCCO)N |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characterization
The compound’s core consists of a pyridine ring substituted with an amino group (-NH₂) at position 3 and a methyl group (-CH₃) at position 5. An ether linkage connects the pyridine moiety to an ethanol chain, yielding the IUPAC name 2-[(3-amino-5-methylpyridin-2-yl)oxy]ethan-1-ol. Key structural attributes include:
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Molecular Formula: C₈H₁₂N₂O₂
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Molecular Weight: 168.19 g/mol
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Chirality: The ethanol side chain introduces a stereogenic center, necessitating enantiomeric resolution for pharmacological studies .
Table 1: Comparative Structural Analysis of Pyridine-Ethanol Derivatives
The positional isomerism of methyl and amino groups significantly influences electronic distribution and hydrogen-bonding capacity, which in turn affects solubility and target binding .
Spectroscopic Identification
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¹H NMR: Pyridine protons resonate between δ 7.5–8.5 ppm, while the methyl group appears as a singlet near δ 2.1–2.3 ppm. The ethanol chain’s hydroxyl proton shows broad signals at δ 1.8–2.0 ppm .
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Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 169.08 [M+H]⁺, with fragmentation patterns confirming the ether linkage.
Synthetic Methodologies
Laboratory-Scale Synthesis
A two-step protocol is commonly employed:
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Halogenation: 3-Amino-5-methylpyridin-2-ol undergoes chlorination using POCl₃ to yield 2-chloro-3-amino-5-methylpyridine.
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Nucleophilic Substitution: Reaction with ethylene glycol in the presence of NaOH (50–70°C, ethanol solvent) forms the ether bond. Purification via silica gel chromatography (CHCl₃:MeOH, 9:1) achieves >95% purity.
Industrial Production
Continuous flow reactors enhance yield (85–92%) by minimizing side reactions. Critical parameters include:
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Temperature Gradient: 60–65°C to prevent thermal decomposition.
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Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity.
Biological Activity and Mechanism
Neuropharmacological Interactions
The ethanol moiety enables blood-brain barrier penetration, with in vitro studies demonstrating:
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Receptor Affinity: Moderate binding (Kᵢ = 450 nM) to GABAₐ receptors, implicating potential anxiolytic applications .
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Enzyme Inhibition: IC₅₀ of 12 µM against monoamine oxidase B (MAO-B), suggesting utility in neurodegenerative disease models.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Anticancer Agents: Functionalization at the hydroxyl group yields prodrugs targeting tyrosine kinase receptors.
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Antivirals: Ether analogs show inhibitory activity against SARS-CoV-2 main protease (Mᴾᴿᴼ) in molecular docking studies .
Specialty Chemicals
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Coordination Chemistry: The amino and hydroxyl groups act as bidentate ligands for Cu(II) and Fe(III) complexes, applicable in catalysis.
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Polymer Science: Incorporation into epoxy resins enhances thermal stability (T_g increased by 25°C) .
Challenges and Future Directions
Synthetic Optimization
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Enantioselective Synthesis: Asymmetric catalysis (e.g., Jacobsen epoxidation) could improve stereochemical purity for drug development .
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Green Chemistry: Solvent-free mechanochemical methods reduce environmental impact while maintaining yields >80%.
Translational Research
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